molecular formula C20H20BrN3O3S2 B11244208 N-(4-bromophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11244208
M. Wt: 494.4 g/mol
InChI Key: NCAOWYAHXCVXRR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide: is a complex organic compound that features a bromophenyl group, a dimethylsulfamoyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline derivatives to introduce the bromophenyl group. This is followed by the formation of the quinoline ring through cyclization reactions. The dimethylsulfamoyl group is then introduced via sulfonation reactions. Finally, the acetamide linkage is formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the quinoline ring, leading to the formation of amines or dihydroquinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under conditions such as elevated temperatures and the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydroquinolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. This includes studies on their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for the production of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Similar in structure but lacks the quinoline and dimethylsulfamoyl groups.

    N-(4-bromophenyl)-4-methoxybenzylamine: Contains a methoxybenzyl group instead of the quinoline moiety.

    4-bromophenyl 4-bromobenzoate: Features a bromobenzoate group instead of the acetamide linkage.

Uniqueness

N-(4-bromophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is unique due to the presence of the quinoline ring and the dimethylsulfamoyl group. These structural features confer specific chemical reactivity and biological activity that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C20H20BrN3O3S2

Molecular Weight

494.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H20BrN3O3S2/c1-13-10-20(28-12-19(25)22-15-6-4-14(21)5-7-15)23-18-9-8-16(11-17(13)18)29(26,27)24(2)3/h4-11H,12H2,1-3H3,(H,22,25)

InChI Key

NCAOWYAHXCVXRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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